molecular formula C7H14O3 B15187059 2-Acetoxy-1-ethoxypropane, (S)- CAS No. 609847-68-9

2-Acetoxy-1-ethoxypropane, (S)-

Cat. No.: B15187059
CAS No.: 609847-68-9
M. Wt: 146.18 g/mol
InChI Key: LIPRQQHINVWJCH-LURJTMIESA-N
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Description

2-Acetoxy-1-ethoxypropane, (S)- is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-1-ethoxypropane, (S)- typically involves the esterification of 1-ethoxy-2-propanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst: Sulfuric acid or pyridine

Industrial Production Methods

In industrial settings, the production of 2-Acetoxy-1-ethoxypropane, (S)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 1-ethoxy-2-propanol and acetic anhydride or acetyl chloride

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

    Purification: Distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-1-ethoxypropane, (S)- undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-ethoxy-2-propanol and acetic acid.

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent

Major Products Formed

    Hydrolysis: 1-ethoxy-2-propanol and acetic acid

    Oxidation: Corresponding ketones or carboxylic acids

    Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

2-Acetoxy-1-ethoxypropane, (S)- is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and as a solvent in drug formulation.

    Industry: In the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Acetoxy-1-ethoxypropane, (S)- involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, it acts as a substrate for esterases, which catalyze the cleavage of the ester bond to form 1-ethoxy-2-propanol and acetic acid. In oxidation reactions, it undergoes electron transfer processes facilitated by oxidizing agents to form ketones or carboxylic acids.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-propanol: A precursor in the synthesis of 2-Acetoxy-1-ethoxypropane, (S)-.

    2-Acetoxy-1-ethoxypropane, ®-: The enantiomer of 2-Acetoxy-1-ethoxypropane, (S)- with similar chemical properties but different biological activities.

    1-Ethoxy-2-propyl acetate: A structurally similar compound with different functional groups.

Uniqueness

2-Acetoxy-1-ethoxypropane, (S)- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

CAS No.

609847-68-9

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

[(2S)-1-ethoxypropan-2-yl] acetate

InChI

InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

LIPRQQHINVWJCH-LURJTMIESA-N

Isomeric SMILES

CCOC[C@H](C)OC(=O)C

Canonical SMILES

CCOCC(C)OC(=O)C

Origin of Product

United States

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